Tmsx C-11 -

Tmsx C-11

Catalog Number: EVT-1570202
CAS Number:
Molecular Formula: C19H22N4O5
Molecular Weight: 385.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tmsx C-11 is a radiolabeled compound primarily used in positron emission tomography (PET) imaging to study adenosine A2A receptors in the human brain. This compound, specifically labeled with carbon-11, allows researchers to visualize and quantify the binding of adenosine A2A receptors, which are implicated in various neurological disorders, including Parkinson's disease and other neurodegenerative conditions. The ability to assess receptor density and function non-invasively makes Tmsx C-11 a valuable tool in both clinical and preclinical studies.

Source

Tmsx C-11 is synthesized through a series of radiochemical processes that incorporate carbon-11 into the molecular structure of the compound. The synthesis typically involves established methods from the literature that ensure high radiochemical purity, which is crucial for reliable imaging results.

Classification

Tmsx C-11 is classified as a radiopharmaceutical, specifically a positron-emitting tracer used in neuroimaging. It falls under the category of small molecules designed for receptor imaging and quantification in living organisms.

Synthesis Analysis

Methods

The synthesis of Tmsx C-11 generally follows a multi-step process involving the preparation of precursor compounds followed by radiolabeling. The most common method involves the reaction of an appropriate precursor with carbon-11, which is produced via a cyclotron.

Technical Details:

  1. Radiosynthesis: The synthesis typically achieves a radiochemical purity greater than 99% through careful control of reaction conditions, such as temperature and time.
  2. Elution Profile: The retention time for Tmsx C-11 during high-performance liquid chromatography (HPLC) is approximately 6.2 minutes, allowing for effective separation from unreacted precursors and side products.
  3. Quality Control: The final product is assessed for purity and stability before use in PET imaging studies.
Molecular Structure Analysis

Structure

The molecular structure of Tmsx C-11 includes specific functional groups that facilitate its binding to adenosine A2A receptors. While the exact structural formula is not detailed here, it typically consists of a core structure modified with substituents that enhance its affinity for the target receptor.

Data

The molecular weight and other physicochemical properties are critical for understanding its behavior in biological systems. Detailed structural data can be referenced from specialized chemical databases or literature focusing on radiopharmaceuticals.

Chemical Reactions Analysis

Reactions

Tmsx C-11 undergoes specific chemical interactions upon administration into biological systems, primarily binding to adenosine A2A receptors in the brain.

Technical Details:

  1. Binding Affinity: Studies have shown that Tmsx C-11 exhibits high binding affinity for adenosine A2A receptors, allowing for effective imaging of these sites.
  2. Metabolism: The compound demonstrates slow metabolism rates, with significant fractions remaining unchanged in plasma during imaging studies.
Mechanism of Action

Process

The mechanism of action of Tmsx C-11 involves its selective binding to adenosine A2A receptors, which are G protein-coupled receptors involved in various neurological processes.

Data

Upon binding, Tmsx C-11 enables visualization through PET imaging, providing insights into receptor density and activity in various neurological conditions. This information is crucial for understanding disease mechanisms and evaluating treatment responses.

Physical and Chemical Properties Analysis

Physical Properties

Tmsx C-11 is characterized by:

  • Appearance: Typically a colorless solution when prepared.
  • Solubility: Soluble in polar solvents, which aids in its administration via intravenous injection.

Chemical Properties

Key chemical properties include:

  • Stability: High radiochemical stability post-synthesis.
  • Reactivity: Reacts selectively with adenosine A2A receptors without significant off-target effects.

Relevant data regarding its physical and chemical properties can be found in specialized pharmacological texts or journals focusing on radiopharmaceutical chemistry.

Applications

Tmsx C-11 has several scientific uses:

  1. Neuroimaging: It is primarily used to visualize adenosine A2A receptor distribution in the brain using PET imaging techniques.
  2. Research on Neurological Disorders: It plays a crucial role in studying conditions such as Parkinson's disease, Alzheimer’s disease, and other neurodegenerative disorders by providing insights into receptor dynamics and potential therapeutic targets.
  3. Clinical Trials: Tmsx C-11 is utilized in clinical settings to evaluate the efficacy of new treatments affecting adenosine signaling pathways.
Introduction to TMSX C-11 in Molecular Imaging

Positron emission tomography (PET) radioligands targeting specific neuroreceptors have revolutionized our understanding of brain function and pathology. Among these, [7-methyl-¹¹C]-(E)-8-(3,4,5-Trimethoxystyryl)-1,3,7-trimethylxanthine ([¹¹C]TMSX, also known as [¹¹C]KF18446) has emerged as a critical tool for in vivo mapping of adenosine A₂A receptors (A₂AR) [1] [8]. Developed to address the need for selective A₂AR visualization, this xanthine-based compound enables non-invasive quantification of receptor density and distribution in living organisms. Its significance lies in A₂AR's dual roles: as a modulator of dopaminergic signaling in neurological disorders and a regulator of inflammation in cardiovascular and immune pathologies [2] [5] [10]. Clinical adoption of [¹¹C]TMSX PET offers insights into disease mechanisms and therapeutic monitoring for conditions like Parkinson’s disease (PD) and multiple sclerosis (MS), where A₂AR dynamics are altered [2] [10].

Radioligand Development for Adenosine A2A Receptor Mapping

The quest for an ideal A₂AR radioligand faced challenges due to receptor similarity across adenosine subtypes and low brain density outside the striatum. [¹¹C]TMSX was rationally designed from the A₂AR antagonist KF18446, incorporating a carbon-11 labeled methyl group (⁷-methyl-¹¹C) to ensure metabolic stability and blood-brain barrier penetration [7] [8]. Preclinical validation confirmed its suitability:

  • Specific Binding: In vivo murine studies demonstrated 30–50% striatal uptake reduction after theophylline (non-selective adenosine antagonist) pretreatment, confirming A₂AR-specific binding [7] [8].
  • Dosimetry: Radiation absorbed doses in humans, extrapolated from murine biodistribution, were within safe limits for clinical PET use [8].
  • Metabolite Profile: Metabolism studies in mice revealed slow degradation, with >80% parent compound intact at 30 minutes post-injection, minimizing interference from radioactive metabolites [3] [7].

Table 1: Preclinical Validation of [¹¹C]TMSX

ParameterFindingSignificance
Striatal UptakeHigh in basal ganglia; reduced by theophyllineConfirms A₂A-specific binding in vivo
Metabolite CorrectionParent fraction: 90% at 15 min (plasma)Enables accurate kinetic modeling
Radiation DoseEffective dose: 4.6 μSv/MBqSafe for human administration

Clinical translation established [¹¹C]TMSX’s utility for brain imaging. Test-retest studies showed high reproducibility (variability <10%) in striatal distribution volume ratios, critical for longitudinal monitoring [3] [4].

Structural and Pharmacological Properties of [11C]TMSX

[¹¹C]TMSX belongs to the styrylxanthine class, featuring an (E)-configured styryl group essential for A₂AR affinity. Key properties include:

  • Molecular Structure: The 3,4,5-trimethoxystyryl moiety enhances receptor selectivity, while the ⁷-methyl-¹¹C label provides a positron-emitting isotope (t₁/₂ = 20.4 min) for PET detection [1] [7].
  • Receptor Affinity: High A₂AR selectivity (Kᵢ = 12 nM) with >100-fold lower affinity for A₁, A₂B, or A₃ subtypes, minimizing off-target binding [1] [8].
  • Photoisomerization Risk: The (E)-double bond can isomerize to (Z)-form under light, reducing A₂AR affinity. Synthesis and handling require amber lighting to preserve configuration [3] [7].

Quantification Methods:Kinetic modeling uses arterial plasma input or reference regions:

  • Plasma Input: Logan graphical analysis (10–40 min) calculates distribution volume (Vₜ) with metabolite-corrected plasma curves [3] [10].
  • Reference Regions: Centrum semiovale (white matter) or cerebral cortex (low A₂AR density) enable non-invasive binding potential (BPND) estimation [3] [4].
  • Challenges: Low free fraction in plasma (fP = 2.4–9.1%) increases variability; Vₜ normalization by fP is not recommended [3] [4].

Table 2: [¹¹C]TMSX Quantification Approaches

MethodInputOutputLimitations
Logan Plot (Plasma)Metabolite-corrected plasmaVₜ (distribution volume)Invasive arterial sampling
Reference RegionCerebral cortex TACBPND (binding potential)Assumes negligible A₂AR in cortex
Population-Based InputScaled population curveVₜReduced accuracy in disease states

Role of Adenosine A2A Receptors in Neurological and Cardiovascular Pathophysiology

A₂ARs are enriched in striatal neurons and immune cells, modulating neurotransmission and inflammation. [¹¹C]TMSX PET reveals receptor alterations in:

Neurological Disorders:

  • Parkinson’s Disease (PD):
  • Drug-naïve PD patients exhibit 15–20% lower A₂AR binding in the putamen contralateral to motor symptoms, compensating for dopaminergic loss. After levodopa therapy, A₂AR availability increases bilaterally (+25%), suggesting receptor upregulation aids motor recovery [2].
  • Dyskinetic PD patients show elevated putaminal A₂AR density versus controls, implicating receptors in dyskinesia pathogenesis [2] [4].
  • Multiple Sclerosis (MS):
  • Secondary progressive MS (SPMS) patients display increased A₂AR binding in normal-appearing white matter (NAWM) (Vₜ = 0.55 vs. 0.45 in controls). Binding correlates with disability (EDSS score, p=0.03), highlighting A₂AR’s role in neuroinflammation [10].
  • Thalamic A₂AR upregulation in SPMS suggests compensatory anti-inflammatory mechanisms [4] [10].

Cardiovascular Implications:While not directly studied with [¹¹C]TMSX, A₂AR pathophysiology informs its potential applications:

  • Ischemia-Reperfusion Injury: Myocardial A₂AR activation mitigates infarct size by reducing neutrophil infiltration and oxidative stress [5].
  • Endothelial Dysfunction: A₂AR signaling enhances nitric oxide (NO) bioavailability, counteracting atherosclerosis-driven endothelial impairment [5].

Properties

Product Name

Tmsx C-11

IUPAC Name

1,3-dimethyl-7-(111C)methyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione

Molecular Formula

C19H22N4O5

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C19H22N4O5/c1-21-14(20-17-15(21)18(24)23(3)19(25)22(17)2)8-7-11-9-12(26-4)16(28-6)13(10-11)27-5/h7-10H,1-6H3/b8-7+/i1-1

InChI Key

KIAYWZXEAJWSGJ-NWHGENIKSA-N

Synonyms

(11C)KF18446
(11C)TMSX
7-methyl-(11C)-(E)-8-(3,4,5-trimethoxystyryl)-1,3,7-trimethylxanthine
KF 18446
KF-18446
KF18446

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=C(C(=C3)OC)OC)OC

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)[11CH3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.